
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1597298-23-1 . It has a molecular weight of 222.65 and its IUPAC name is (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, such as “(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride”, often involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .Molecular Structure Analysis
The InChI code for “(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride” is 1S/C6H7ClN2O3S/c7-13(10,11)3-5-8-6(12-9-5)4-1-2-4/h4H,1-3H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. One common reaction is an annulation reaction, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis
“(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride” has a molecular weight of 222.65 . .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
Research demonstrates the versatile reactivity of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride in synthesizing diverse heterocyclic systems. For instance, the synthesis of 1,2-Diazol-4-sulfonamides, 1,2,4- and 1,2,5-Oxadiazol-3-sulfonamides, and other related compounds from cyanomethanesulfonyl chloride highlights the compound's utility in accessing a variety of biologically relevant structures (Winterwerber, Geiger, & Otto, 2006).
Biological Activities
Studies on derivatives of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride reveal significant biological activities. The synthesis and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed these compounds exhibited moderate to high activity against Gram-negative and Gram-positive bacteria, indicating their potential as therapeutic agents (Khalid et al., 2016).
Material Science Applications
The compound's utility extends beyond biological activities into materials science, exemplified by the study on sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid. This research suggests potential applications in energy storage technologies, showcasing the compound's versatility in different scientific domains (Su, Winnick, & Kohl, 2001).
Polymorphism and Crystal Engineering
The compound also plays a role in crystal engineering, as evidenced by the study on concomitant polymorphic forms of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole. This research highlights its importance in understanding solid-state properties and the development of materials with specific physical characteristics (Shishkina et al., 2020).
Anticancer Research
Further emphasizing its biomedical significance, studies on sulfonamide-based 1,3,4-oxadiazole derivatives synthesized from 5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonyl chloride reveal good anti-inflammatory activity. Some compounds exhibited excellent anti-inflammatory activity, underscoring the potential for developing new therapeutic agents (Kavitha, Nasarullah, & Kannan, 2019).
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c7-13(10,11)3-5-8-6(12-9-5)4-1-2-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHCOELCLGQPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

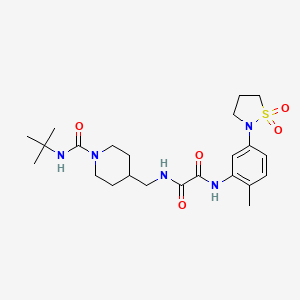
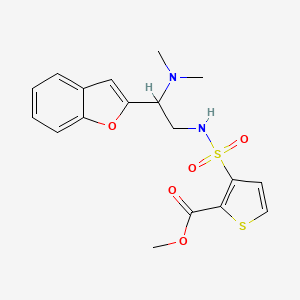

![2,6-difluoro-N-[2-hydroxy-2-(2-naphthyl)ethyl]benzenecarboxamide](/img/structure/B2805236.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2805238.png)
![Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate](/img/structure/B2805242.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2805244.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)propionamide](/img/structure/B2805245.png)
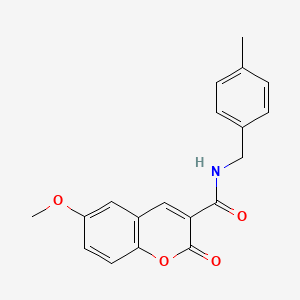
![(E)-3-(4-bromoanilino)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2805247.png)
![8-(2-{4-[(2-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2805248.png)
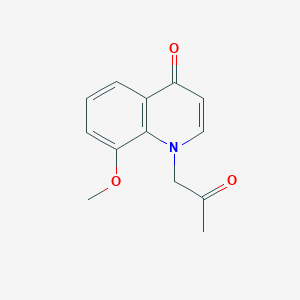
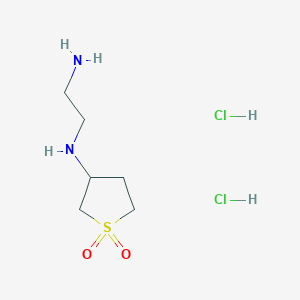
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2805253.png)